6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Overview
Description
6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is a chemical compound with the molecular formula C12H11BrN2 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .
Synthesis Analysis
The synthesis of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has been reported from 6-bromopicoline . Another synthesis route involves the use of 4,4’-dinitro-6,6’-dimethyl-2,2’-bipyridine N,N-Dioxide as a raw material .Molecular Structure Analysis
The molecular structure of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is characterized by a molecular weight of 263.13300, and a molecular formula of C12H11BrN2 .Physical and Chemical Properties Analysis
6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has a density of 1.385g/cm3, a boiling point of 351.2ºC at 760 mmHg, and a flash point of 166.2ºC . The melting point is reported to be between 105.0 to 109.0 °C .Scientific Research Applications
Synthesis and Preparation
6-Bromo-4,4'-dimethyl-2,2'-bipyridine has been extensively studied in the context of synthesis and preparation. Research has demonstrated methods for high-yield production of this compound through various synthesis techniques. For instance, Cassol et al. (2000) described two convenient methods for its preparation: a catalyzed electrosynthesis and a modified Ullmann synthesis, both yielding high-quality results (Cassol et al., 2000). Another study by Ou et al. (2019) presented a practical bromination approach to synthesize a derivative of this compound, highlighting the efficiency and purity of the method (Ou, Ruonan, & Bo, 2019).
Applications in Catalysts and Complexes
This compound has shown potential in the development of catalysts and metal complexes. Schubert et al. (2000) synthesized various mono- and disubstituted 2,2'-bipyridines using Stille-type coupling procedures, indicating their application in atom transfer radical polymerization (ATRP) catalysts (Schubert, Eschbaumer, & Heller, 2000). Constable et al. (2009) described the preparation of copper(I) complexes with derivatives of 6,6'-dimethyl-2,2'-bipyridine for use in dye-sensitized solar cells (DSCs), highlighting their structural and functional significance (Constable et al., 2009).
Ligand Design and Supramolecular Applications
This compound also plays a role in ligand design and supramolecular chemistry. Charbonnière et al. (2002) synthesized polydendate ligands bearing 6-carboxylic-2,2'-bipyridine subunits, which are pivotal in the creation of flexible, multitopic ligands (Charbonnière, Weibel, & Ziessel, 2002). Another study by Amb and Rasmussen (2006) reported the synthesis of a solubilizing building block based on a brominated bipyridine derivative for macro- or supramolecular applications (Amb & Rasmussen, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Bromo-4,4’-dimethyl-2,2’-bipyridine is commonly used as a ligand to form complexes with ions such as Palladium (II), Platinum (II), Copper (II), Cobalt (II), and Zinc (II) . These ions are the primary targets of this compound. The role of these ions is to facilitate various chemical reactions and processes.
Mode of Action
The compound interacts with its targets by forming coordination complexes. This interaction involves the donation of electron pairs from the nitrogen atoms in the bipyridine structure to the empty d-orbitals of the transition metal ions . This results in the formation of stable complexes that can participate in further chemical reactions.
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body
Result of Action
It is known that the compound is used in the synthesis of electron transporting layers for organic light emitting diodes (oleds) . This suggests that the compound may have significant effects at the molecular level, influencing the properties and performance of materials in which it is incorporated.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 6-Bromo-4,4’-dimethyl-2,2’-bipyridine. For instance, the compound’s melting point is between 105.0 to 109.0 °C , indicating that it is stable under normal environmental conditions but may degrade at high temperatures. The compound’s solubility in toluene also suggests that its action and stability could be influenced by the presence of organic solvents.
Properties
IUPAC Name |
2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJXCRFGURPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701503 | |
Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850413-36-4 | |
Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.